Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate

Medicinal Chemistry Protecting Group Strategy Synthetic Methodology

This Boc-protected piperazine-thiazole building block is essential for kinase and PROTAC synthesis. The acid-labile Boc group allows selective NH exposure, while the 4-bromo-thiazole moiety provides a superior Pd-coupling handle (Suzuki, Buchwald) compared to chloro analogs. Unlike unprotected piperazines, this intermediate ensures chemoselective acylation without side reactions. Ideal for staged PROTAC assembly, enabling late-stage E3 ligase conjugation after target warhead coupling. Ensure reaction reproducibility and high yields by sourcing this validated, high-purity (≥97%) intermediate.

Molecular Formula C12H18BrN3O2S
Molecular Weight 348.26 g/mol
CAS No. 1197294-66-8
Cat. No. B1442416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate
CAS1197294-66-8
Molecular FormulaC12H18BrN3O2S
Molecular Weight348.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CS2)Br
InChIInChI=1S/C12H18BrN3O2S/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)10-14-9(13)8-19-10/h8H,4-7H2,1-3H3
InChIKeyPJTYRYGVZASDJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate CAS 1197294-66-8: A Boc-Protected Bromothiazole-Piperazine Intermediate for Medicinal Chemistry


Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate (CAS 1197294-66-8; MFCD13193152) is a Boc-protected piperazine derivative bearing a 4-bromo-1,3-thiazol-2-yl substituent [1]. This compound belongs to the class of N-heteroaryl piperazine carbamates and is primarily utilized as a synthetic intermediate in the construction of kinase inhibitors, CNS-targeting agents, and protein degrader building blocks [2]. Its molecular formula is C₁₂H₁₈BrN₃O₂S with a molecular weight of 348.26 g/mol, and it is commercially available at purities of 95–98% .

Why Substituting Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate with Unprotected or Differently Substituted Analogs Compromises Synthetic Utility


In medicinal chemistry workflows, substituting tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate with in-class analogs such as unprotected 4-bromo-2-(piperazin-1-yl)thiazole, N-alkylated piperazine derivatives, or chlorothiazole variants introduces orthogonal synthetic liabilities that cannot be addressed through downstream adjustments. The Boc group serves as an orthogonal protecting group that is stable under nucleophilic and basic conditions yet selectively cleavable under mild acidolysis, enabling precise temporal control over piperazine N-H exposure in multi-step syntheses [1]. The bromine atom at the thiazole 4-position provides a defined electrophilic cross-coupling handle for Suzuki, Buchwald–Hartwig, and Sonogashira reactions, whereas the corresponding chlorothiazole analog exhibits markedly attenuated reactivity toward Pd-catalyzed transformations [1]. Unprotected 4-bromo-2-(piperazin-1-yl)thiazole is unsuitable for use in sequences requiring selective amine acylation or sulfonylation of alternative nucleophilic sites due to competing reactivity of the free secondary amine . These structural features collectively dictate that generic substitution without explicit structural validation would alter reaction yields, purification profiles, and the chemoselectivity of downstream transformations.

Quantitative Evidence Guide: Differential Performance of Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate vs. Structural Analogs


Boc Protection Enables Orthogonal Synthetic Manipulation: Differential Reactivity vs. Unprotected Piperazine Analogs

The Boc-protected piperazine nitrogen in tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is unreactive toward electrophiles such as acyl chlorides, sulfonyl chlorides, and alkyl halides under standard conditions, whereas the free secondary amine in 4-bromo-2-(piperazin-1-yl)thiazole undergoes rapid acylation and alkylation . The Boc group is quantitatively removed under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane at room temperature) to reveal the free piperazine for subsequent functionalization, a step that is irreversible for the unprotected analog. This orthogonality is critical for parallel library synthesis and multi-step medicinal chemistry campaigns requiring selective amine deprotection at a defined synthetic stage [1].

Medicinal Chemistry Protecting Group Strategy Synthetic Methodology

Bromine Substituent Enhances Cross-Coupling Competence Relative to Chlorothiazole Analogs

The 4-bromo substituent on the thiazole ring of tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate serves as an efficient electrophilic partner for palladium-catalyzed cross-coupling reactions. Aromatic bromides exhibit substantially higher reactivity than the corresponding chlorides in Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings due to the lower bond dissociation energy of the C–Br bond (~84 kcal/mol for C(sp²)–Br vs. ~96 kcal/mol for C(sp²)–Cl) and superior oxidative addition kinetics at Pd(0) centers [1]. The chlorothiazole analog would require harsher conditions, specialized ligands, or longer reaction times to achieve comparable conversion, increasing the risk of Boc group instability or other functional group incompatibility [2].

Cross-Coupling Suzuki Reaction Medicinal Chemistry

Structural Divergence from N-Alkylpiperazine Analogs Alters Physicochemical and Pharmacological Profile

The Boc group in tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is a temporary protecting group that is removed to generate the free piperazine pharmacophore, whereas N-alkylated analogs such as 4-bromo-2-(4-ethylpiperazino)thiazole (CAS 1289002-93-2) and 2-(4-methylpiperazino)thiazole incorporate a permanent alkyl substituent that alters lipophilicity, basicity, and target binding . Specifically, the ethylpiperazine analog exhibits increased lipophilicity (cLogP ~2.3–2.8) relative to the Boc-protected intermediate (cLogP ~2.0–2.5), and upon Boc deprotection, the free piperazine displays a higher pKa (~9.7) compared to the N-ethyl analog (pKa ~8.3), which modulates protonation state and receptor engagement at physiological pH . The bromothiazole core in the target compound is positioned at the 2-position of the thiazole ring, which is a validated hinge-binding motif in kinase inhibitor scaffolds .

Physicochemical Properties Drug Design Structure-Activity Relationship

Commercial Availability and Purity Grade Differentiation: Target Compound vs. Deprotected Analog

Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is commercially available from multiple global suppliers (Fluorochem, CookeChem, BOC Sciences, CymitQuimica, Leyan, ChemShuttle) at purities of 95% to 98% . In contrast, the deprotected analog 4-bromo-2-(piperazin-1-yl)thiazole is less widely stocked and is often supplied at lower purity grades or as a crude intermediate requiring additional purification. This supply chain differential reflects the target compound‘s optimized stability profile under ambient storage and shipping conditions due to Boc protection, which mitigates amine oxidation and hygroscopic degradation during transport [1].

Procurement Purity Specifications Research Supply Chain

Optimal Application Scenarios for Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate in Drug Discovery and Chemical Biology


Synthesis of Kinase Inhibitors with Thiazole-Piperazine Hinge-Binding Motifs

The 2-aminothiazole scaffold is a privileged hinge-binding motif in ATP-competitive kinase inhibitors, including CHK1, tyrosine kinase, and sphingosine kinase inhibitors [1]. Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate serves as an advanced intermediate wherein the 4-bromo substituent enables Pd-catalyzed diversification at the solvent-exposed region of the inhibitor scaffold, while the Boc-protected piperazine provides a masked amine handle for subsequent attachment of solubility-enhancing groups or warheads after kinase core assembly [2][3].

PROTAC and Targeted Protein Degrader Linker-E3 Ligand Conjugate Assembly

Boc-protected piperazine building blocks are widely employed in PROTAC (Proteolysis Targeting Chimera) design as modular linker components or as conjugation handles for E3 ligase ligands [1]. The target compound‘s orthogonal Boc protection permits selective deprotection to generate a free piperazine for covalent attachment to E3 ligase-binding moieties (e.g., VHL, CRBN ligands) only after the bromothiazole moiety has been coupled to the target-protein-binding ligand [2]. This staged deprotection strategy minimizes undesired cross-reactivity during PROTAC assembly.

Solid-Phase and Parallel Synthesis of Thiazole-Piperazine Compound Libraries

In combinatorial and parallel synthesis platforms, the Boc group facilitates resin capture strategies and subsequent on-bead diversification [1]. The target compound can be immobilized via the bromothiazole moiety onto functionalized resins, with the Boc-protected piperazine remaining inert during solid-phase manipulations. Quantitative Boc deprotection with TFA releases the free amine for library diversification with acyl, sulfonyl, or alkyl electrophiles, enabling the parallel generation of hundreds of thiazole-piperazine analogs for high-throughput screening campaigns [2].

CNS-Targeted and Anti-Infective Lead Optimization Programs

Thiazole-piperazine hybrids have demonstrated activity in acetylcholinesterase inhibition (anti-Alzheimer‘s), antinociception (opioidergic modulation), and antiplasmodial (antimalarial) assays [1][2]. The target compound’s bromothiazole core provides a chemically tractable handle for iterative structure–activity relationship (SAR) exploration via cross-coupling, while the latent piperazine can be revealed and elaborated to modulate CNS permeability (via basic amine protonation state) or antimicrobial potency [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.